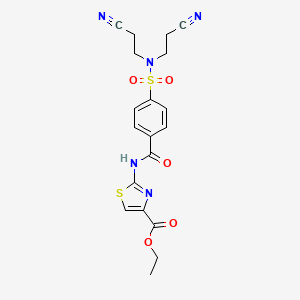
2-(4-(N,N-bis(2-cianoetil)sulfamoil)benzamido)tiazol-4-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a benzamido group, and a sulfamoyl group
Aplicaciones Científicas De Investigación
Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis:
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Métodos De Preparación
The synthesis of ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction between a carboxylic acid derivative and an amine.
Addition of the Sulfamoyl Group: The sulfamoyl group is typically introduced through a nucleophilic substitution reaction involving a sulfonyl chloride and an amine.
Final Esterification: The final step involves esterification to form the ethyl ester group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.
Análisis De Reacciones Químicas
Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamido group, where the amide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and benzamido group can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity. The sulfamoyl group can also participate in electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives and benzamido compounds. Similar compounds include:
Ethyl 2-(benzamido)thiazole-4-carboxylate: Lacks the sulfamoyl group, making it less versatile in terms of chemical reactivity.
Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate: Features a different sulfamoyl group, which may alter its binding affinity and reactivity.
Ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)phenyl)thiazole-4-carboxylate: Similar structure but with a phenyl group instead of a benzamido group, affecting its overall properties and applications.
Propiedades
IUPAC Name |
ethyl 2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S2/c1-2-29-18(26)16-13-30-19(22-16)23-17(25)14-5-7-15(8-6-14)31(27,28)24(11-3-9-20)12-4-10-21/h5-8,13H,2-4,11-12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPKYBBAGBWQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(N-METHYLMETHANESULFONAMIDO)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE](/img/structure/B2430585.png)



![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)








